2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone
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Overview
Description
2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone is a complex organic compound with a molecular formula of C30H35N3O4 and a molecular weight of 501.617 Da . This compound features a unique structure that includes an imidazolidine ring, a methoxyphenoxy group, and a morpholine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone involves multiple steps. One common synthetic route includes the reaction of 1,3-dibenzylimidazolidine with 2-methoxyphenol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with morpholine and ethanone under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone stands out due to its unique structural features and diverse applications. Similar compounds include:
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Known for its use as a semiconducting organic molecule and n-type dopant.
2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide: Studied for its biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C30H35N3O4 |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[4-(1,3-dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C30H35N3O4/c1-35-28-20-26(12-13-27(28)37-23-29(34)31-16-18-36-19-17-31)30-32(21-24-8-4-2-5-9-24)14-15-33(30)22-25-10-6-3-7-11-25/h2-13,20,30H,14-19,21-23H2,1H3 |
InChI Key |
QSGIOPZFARXPHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OCC(=O)N5CCOCC5 |
Origin of Product |
United States |
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